N-(4-morpholinobut-2-yn-1-yl)cyclopropanecarboxamide

Description

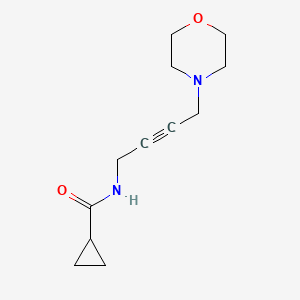

N-(4-morpholinobut-2-yn-1-yl)cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropanecarboxamide core linked to a morpholine moiety via a but-2-yn-1-yl (alkyne) spacer. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is known to enhance solubility and bioavailability in drug design.

Properties

IUPAC Name |

N-(4-morpholin-4-ylbut-2-ynyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c15-12(11-3-4-11)13-5-1-2-6-14-7-9-16-10-8-14/h11H,3-10H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQUTUFCFCFBBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC#CCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinobut-2-yn-1-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-morpholinobut-2-yne-1-amine. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinobut-2-yn-1-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-(4-morpholinobut-2-yn-1-yl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)cyclopropanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropane ring and alkyne group may play a role in binding to active sites, while the morpholine moiety can enhance solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

Comparison :

- The target’s alkyne linker may require specialized catalysts (e.g., palladium/copper for Sonogashira), whereas sulfonation (Compound 19) or thioether formation (Tozasertib) employs more conventional reagents.

- All derivatives rely on NMR and chromatography for validation, indicating standardized analytical workflows .

Key Insights :

- The morpholine-alkyne combination in the target may favor CNS permeability (similar to GSK-3β inhibitors in ), whereas Tozasertib’s thioether-pyrimidine structure aligns with kinase inhibition in oncology.

- Structural variations dramatically shift applications: pyrazole derivatives () show herbicidal activity, while sulfonamide-pyridine analogs () target neurodegenerative diseases.

Biological Activity

N-(4-morpholinobut-2-yn-1-yl)cyclopropanecarboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring and a morpholine moiety linked by a butynyl chain. The structural formula can be represented as:

This compound has a molecular weight of approximately 196.26 g/mol, which is significant for its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act as an allosteric modulator, influencing the activity of proteins involved in various signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes that are critical for cellular processes, leading to altered metabolic pathways.

- Receptor Modulation: It may interact with neurotransmitter receptors or other membrane-bound proteins, affecting signal transduction.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown efficacy against Gram-positive and Gram-negative bacteria in vitro.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In cell line studies, it has been observed to induce apoptosis in cancer cells through mechanisms involving:

- Cell Cycle Arrest: The compound can halt the progression of the cell cycle in cancerous cells.

- Induction of Apoptosis: It promotes programmed cell death through the activation of caspases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL. |

| Study 2 | Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |

| Study 3 | Mechanistic Insights | Showed modulation of MAPK signaling pathways, leading to reduced proliferation in cancer cell lines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.